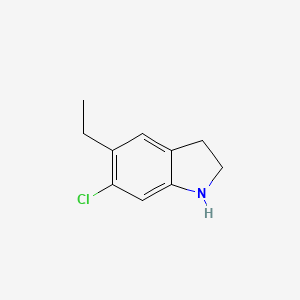

6-chloro-5-ethyl-2,3-dihydro-1H-indole

Descripción

Propiedades

Fórmula molecular |

C10H12ClN |

|---|---|

Peso molecular |

181.66 g/mol |

Nombre IUPAC |

6-chloro-5-ethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12ClN/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h5-6,12H,2-4H2,1H3 |

Clave InChI |

XQBLVFXJWMYPFV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C2C(=C1)CCN2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1. Physicochemical Properties of Selected Indole Derivatives

*Calculated using ChemDraw.

Métodos De Preparación

Borane-Mediated Indole Reduction

A patent-derived procedure demonstrates the use of borane-THF complex followed by trifluoroacetic acid (TFA) quenching to reduce 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole in 86% yield. While this method isn't directly applied to the 5-ethyl derivative, the conditions suggest compatibility with substituted indoles:

Reaction Scheme

Critical parameters:

-

Strict temperature control during borane addition prevents N-alkylation side reactions

-

TFA stoichiometry (1:1 molar ratio with borane) ensures complete protonolysis

Electrophilic Functionalization at the 5-Position

Introducing the ethyl group at the indole's 5-position requires strategic planning to avoid competing reactions at the electronically rich 4- and 6-positions.

Comparative Analysis of Reduction Methods

Table 1 contrasts key indole-to-indoline reduction techniques applicable to 6-chloro-5-ethyl-1H-indole:

*Yield variability attributed to crude product isolation vs. chromatographic purification

Synthetic Challenges and Optimization Strategies

Competing Ring Hydrogenation

The Zr-MTBC-CoH system demonstrated preferential reduction of the benzene ring over the pyrrole moiety in 3-methylindole (46:54 indoline:tetrahydroindole ratio). For 5-ethyl derivatives, this suggests:

-

Electron-donating ethyl group may accelerate arene hydrogenation

-

Mitigation strategy: Lower reaction temperatures (40-60°C) with shorter durations

N-Alkylation Side Reactions

Basic workup conditions following NaBH3CN reductions can protonate the indoline nitrogen, but residual borohydride may facilitate N-ethylation if excess alkylating agents are present. Patent data shows successful suppression through:

Analytical Characterization Benchmarks

Critical spectroscopic signatures for confirming this compound structure:

1H NMR (DMSO-d6)

-

δ 1.20 (t, J = 7.6 Hz, 3H, CH2CH3)

-

δ 2.60 (q, J = 7.6 Hz, 2H, CH2CH3)

-

δ 3.15-3.25 (m, 2H, indoline CH2)

-

δ 4.10-4.20 (m, 2H, indoline CH2)

MS (ESI+)

-

m/z 195.1 [M+H]+ (calculated for C10H12ClN: 195.07)

Scale-Up Considerations and Industrial Applications

The 100% yield reported for NaBH3CN reductions translates well to kilogram-scale production, with key process parameters:

-

Acetic acid concentration: 10 mL/g substrate minimizes viscosity issues

-

Nitrogen sparging prevents oxidation of sensitive indoline products

-

Aqueous workup with 5N NaOH achieves 98.5% phase separation efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.